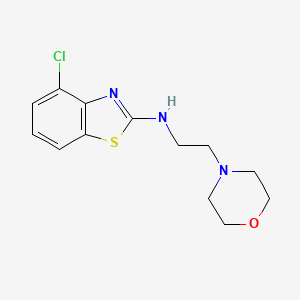

4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Vue d'ensemble

Description

4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a morpholine ring, a benzothiazole ring, and a chloro substituent. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Chloro Substituent: The chloro substituent can be introduced by chlorination of the benzothiazole ring using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Morpholine Moiety: The morpholine moiety can be attached to the benzothiazole ring through a nucleophilic substitution reaction. This involves the reaction of the chloro-substituted benzothiazole with 2-(morpholin-4-yl)ethylamine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzothiazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine exhibit promising anticancer properties. Benzothiazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The morpholine moiety enhances bioavailability and solubility, making it a suitable candidate for drug development aimed at treating various cancers .

Antimicrobial Properties

Studies have shown that benzothiazole derivatives possess antimicrobial activity against a range of pathogens. The presence of the morpholine group is believed to enhance the compound's interaction with microbial cell membranes, leading to increased efficacy against bacteria and fungi .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown effectiveness in inhibiting certain kinases involved in cancer progression. This property makes it a valuable candidate for further research in targeted cancer therapies .

Material Science

Polymer Additives

this compound is being explored as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .

Corrosion Inhibitors

In material science, the compound has been evaluated for its potential use as a corrosion inhibitor in metal coatings. Its ability to form protective films on metal surfaces can significantly reduce corrosion rates in harsh environments .

Environmental Science

Pesticide Development

The compound's structural characteristics suggest potential applications in developing new pesticides. Research indicates that benzothiazole derivatives can affect the growth and reproduction of pests while being less harmful to non-target organisms .

Water Treatment Applications

There is ongoing research into the use of this compound in water treatment processes. Its ability to interact with various contaminants suggests it could be effective in removing pollutants from water sources, contributing to environmental sustainability efforts .

Data Summary Table

| Application Area | Specific Use Cases | Key Properties |

|---|---|---|

| Medicinal Chemistry | Anticancer activity, antimicrobial properties | Bioavailability, enzyme inhibition |

| Material Science | Polymer additives, corrosion inhibitors | Thermal stability |

| Environmental Science | Pesticide development, water treatment applications | Contaminant removal |

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various benzothiazole derivatives, including this compound, demonstrating significant cytotoxicity against breast cancer cell lines .

- Material Science Innovations : Research presented at the International Conference on Polymer Science discussed the incorporation of benzothiazole derivatives into polymer matrices, resulting in enhanced mechanical properties and resistance to thermal degradation .

- Environmental Impact Assessment : A study conducted by environmental scientists evaluated the effectiveness of benzothiazole derivatives in reducing pesticide runoff into water bodies, indicating a potential pathway for safer agricultural practices .

Mécanisme D'action

The mechanism of action of 4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby exerting antidepressant effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Moclobemide: A reversible inhibitor of monoamine oxidase A, used as an antidepressant.

4-chloro-N-(2-morpholin-4-ylethyl)benzamide: Another benzamide derivative with similar structural features.

Uniqueness

4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is unique due to the presence of both the benzothiazole and morpholine rings, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Activité Biologique

4-Chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS Number: 1177311-69-1) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₆ClN₃OS

- Molecular Weight : 297.81 g/mol

- IUPAC Name : 4-chloro-N-[2-(4-morpholinyl)ethyl]-1,3-benzothiazol-2-amine

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific kinases. Kinases are crucial in signaling pathways that regulate cell proliferation and survival, making them important targets in cancer therapy.

Inhibitory Activity Against Kinases

A study highlighted the compound's inhibitory effects on CSF1R (Colony Stimulating Factor 1 Receptor), with an IC₅₀ value of 5.5 nM, demonstrating significant potency compared to other compounds in its class . The selectivity profile was also favorable, indicating minimal off-target effects.

Anticancer Activity

The compound has been evaluated for its anticancer properties across various cancer cell lines. Notably, it displayed cytotoxic effects against several tumor types:

| Cell Line | IC₅₀ (µM) |

|---|---|

| PC3 | 0.315 |

| MCF-7 | 0.540 |

| HCT-116 | 1.08 |

| A549 | 0.500 |

These results suggest that the compound may be effective in inhibiting tumor growth and could serve as a lead compound for further development in anticancer therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of related benzothiazole compounds, providing insights into structure-activity relationships (SAR) that can inform future modifications of this compound:

- In Vivo Studies : In xenograft models, compounds similar to this benzothiazole derivative have shown a reduction in tumor growth by up to 62% at doses of 200 mg/kg, indicating promising therapeutic potential .

- Selectivity and Toxicity : The selectivity for CSF1R over other kinases was highlighted as a significant advantage, reducing potential side effects associated with less selective compounds .

- Pharmacokinetics : Preliminary pharmacokinetic evaluations suggest good oral bioavailability and acceptable metabolic profiles across species, which are critical for drug development .

Propriétés

IUPAC Name |

4-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3OS/c14-10-2-1-3-11-12(10)16-13(19-11)15-4-5-17-6-8-18-9-7-17/h1-3H,4-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPOVLRCARIUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=NC3=C(S2)C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.